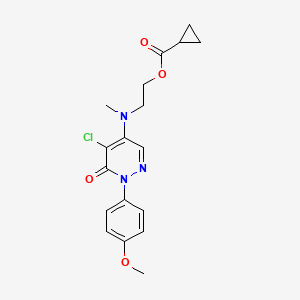![molecular formula C26H21N3O2 B2534426 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901020-38-0](/img/structure/B2534426.png)
1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H21N3O2 and its molecular weight is 407.473. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Macromolecular Adduct Formation and Metabolism of Heterocyclic Amines
Research by Turteltaub et al. (1999) highlights the use of accelerator mass spectrometry (AMS) to study the dosimetry of protein and DNA adduct formation by low doses of heterocyclic amines such as MeIQx and PhIP in rodents and humans. This study provides insights into how these compounds interact with biological molecules, suggesting potential areas of investigation for related compounds (Turteltaub et al., 1999).
Dietary Heterocyclic Amines and Cancer Risk
Sinha et al. (2000) investigated the association between dietary HCAs and lung cancer risk. This research could be relevant for studying the effects of related compounds on human health, as it outlines methodologies for assessing exposure and potential risks associated with HCA consumption (Sinha et al., 2000).
Exposure to Heterocyclic Amines
Wakabayashi et al. (1993) quantified carcinogenic HAs in various cooked foods and explored human exposure through diet, providing a basis for understanding the prevalence and potential health implications of HCAs and possibly related compounds in the human diet (Wakabayashi et al., 1993).
Human Exposure to Carcinogenic Heterocyclic Amines
Nagao et al. (1996) discussed human exposure to HCAs and their mutational fingerprints in experimental animals, offering a perspective on the mutagenic and carcinogenic potential of these compounds. This could inform research on the mutagenicity and carcinogenicity of related chemical entities (Nagao et al., 1996).
Pilot Study on Dietary Assessment of Xenobiotics
Zapico et al. (2022) described the intake of HCAs among a Spanish adult sample, indicating the importance of understanding dietary sources of these compounds. This study may offer methodologies for assessing exposure to similar compounds in human populations (Zapico et al., 2022).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c1-15-4-7-18(8-5-15)25-21-13-27-22-12-24-23(30-14-31-24)11-20(22)26(21)29(28-25)19-9-6-16(2)17(3)10-19/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMPYZLBWQOUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCO5)C6=CC(=C(C=C6)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enamide](/img/structure/B2534344.png)

![1-(Azepan-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2534347.png)
![3-Methoxy-N-methyl-N-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2534351.png)

![ethyl [4-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2534354.png)

![4-amino-2-[4-(2-furylcarbonyl)piperazino]-N~5~-(4-methoxyphenyl)-5-pyrimidinecarboxamide](/img/structure/B2534359.png)


![6-(3-Chloro-4-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2534366.png)